N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyrazine ring, and an oxane ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-3-yl and pyrazin-2-yl intermediates. These intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions. The final step involves the formation of the oxane ring and the carboxamide group through cyclization and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
- 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
Uniqueness
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyrazine, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(21(7-12-26-13-8-21)17-4-2-1-3-5-17)24-14-18-19(23-10-9-22-18)16-6-11-27-15-16/h1-6,9-11,15H,7-8,12-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLNWRYGAHKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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